![molecular formula C12H16N4O4S2 B2515435 N-(2-(4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基)乙基)吗啉-4-磺酰胺 CAS No. 1903771-19-6](/img/structure/B2515435.png)
N-(2-(4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基)乙基)吗啉-4-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide is a sulfonamide derivative that is part of a broader class of compounds known for their potential biological activities, including antitumor and antibacterial properties. The core structure of this compound is a thieno[3,2-d]pyrimidine moiety, which is a bicyclic system consisting of a thiophene ring fused to a pyrimidine ring. This core is functionalized with various substituents that can significantly alter the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related sulfonamide derivatives often involves multi-step reactions starting from simple precursors. For instance, the electrochemical synthesis of sulfonamide derivatives can be achieved through the anodic oxidation of compounds like 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids, leading to the formation of mono- and disulfone derivatives by controlling the exerted potentials . Another approach for synthesizing pyrimidinyl sulfonamide derivatives involves the condensation of starting materials such as 4-nitrobenzenesulfonyl guanidine with ethyl acetoacetate, followed by further functionalization to yield the final product . These methods highlight the versatility and adaptability of synthetic routes to obtain a wide range of sulfonamide derivatives, including the one .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by the presence of the fused thiophene and pyrimidine rings. The substitution pattern on these rings, particularly at the 2, 3, and 4 positions of the pyrimidine ring, is crucial for the biological activity of these compounds. The molecular structure is often confirmed by techniques such as X-ray crystallography, which provides precise information about the bond lengths, bond angles, and overall geometry of the molecule . Additionally, computational methods like density functional theory (DFT) can be used to optimize the geometry and predict the electronic properties of these compounds, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the compound's reactivity .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The sulfonamide moiety itself is known for its stability and resistance to hydrolysis, which makes these compounds suitable for biological applications. The thieno[3,2-d]pyrimidine core can undergo reactions typical for aromatic heterocycles, such as electrophilic substitution, and can be further functionalized to enhance its biological activity. The presence of additional functional groups, such as morpholine, can also influence the reactivity and interaction of these compounds with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide and related compounds are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a drug. The crystal structure analysis provides insights into the solid-state properties, while the MEP surface map obtained from theoretical calculations can give an indication of the compound's polarity and potential interactions with biological molecules . The antiproliferative activity of these compounds against various cancer cell lines, as well as their antibacterial activity, is a direct result of their chemical structure and properties .
属性
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c17-12-11-10(1-8-21-11)13-9-15(12)3-2-14-22(18,19)16-4-6-20-7-5-16/h1,8-9,14H,2-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVGPMIXPMVRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

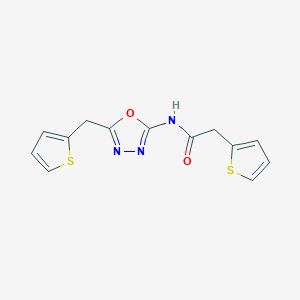
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2515353.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2515355.png)

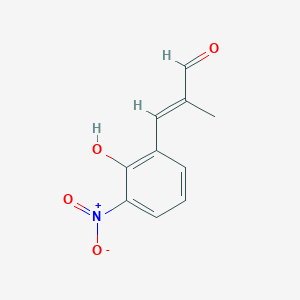
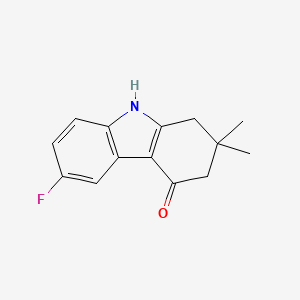
![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid](/img/structure/B2515361.png)
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515362.png)
amino]-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2515364.png)
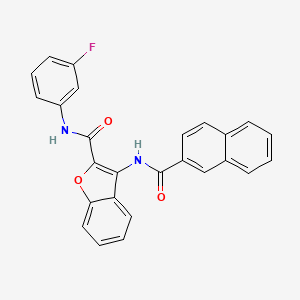
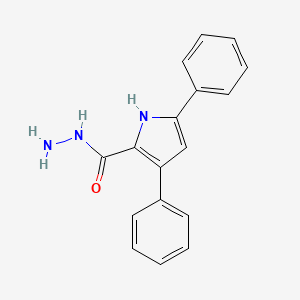
![(2S,4As,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B2515373.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2515374.png)